Tris(morpholino)phosphine

Vue d'ensemble

Description

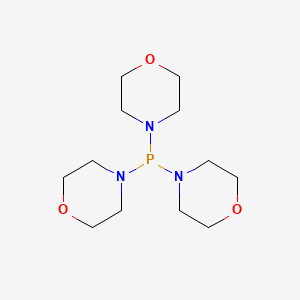

Tris(morpholino)phosphine, also known as trimorpholinophosphine oxide, is a compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine groups attached to a central phosphorus atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions .

Mécanisme D'action

Target of Action

Tris(morpholino)phosphine (TMP) is primarily targeted at diiron propane-1,3-dithiolate complexes . These complexes are models for the active site of iron-only hydrogenase enzymes . TMP is introduced into these complexes to improve their hydrophilicity and protophilicity .

Mode of Action

TMP interacts with its targets by substituting into the diiron dithiolate complexes . Mono- and di-TMP substituted diiron complexes are synthesized and spectroscopically characterized . The coordination configuration of these complexes is determined by single X-ray analysis . Temperature-dependent 1H and 31P NMR spectroscopy studies provide insight into the interconversion of the iron dithiacyclohexane ring and the rotation of the [Fe(CO)2PR3] moieties for these complexes in solution .

Biochemical Pathways

The biochemical pathways affected by TMP are related to the function of iron-only hydrogenase enzymes . These enzymes are involved in the catalytic reduction of protons to produce hydrogen . TMP, when introduced into the active site models of these enzymes, can enhance their electrocatalytic activities for proton reduction .

Pharmacokinetics

It’s known that tmp is a hydrophilic compound , which suggests it may have good water solubility and could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The introduction of TMP into the diiron dithiolate complexes results in enhanced electrocatalytic activities for proton reduction . This is observed in both pure and water-containing CH3CN solutions . The current sensitivities, i.e., electrocatalytic activities, are demonstrated to be greater in CH3CN–H2O mixtures than in pure CH3CN .

Action Environment

The action of TMP is influenced by the environment in which it is present. For instance, the electrocatalytic activities of TMP-substituted diiron complexes are more effective in CH3CN–H2O mixtures than in pure CH3CN . The most effective electrocatalytic activities are observed with 10% added water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tris(morpholino)phosphine can be synthesized through the reaction of morpholine with phosphorus trichloride in the presence of a base. The reaction typically involves the following steps:

Reaction of Morpholine with Phosphorus Trichloride: Morpholine is reacted with phosphorus trichloride in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Addition of Base: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Tris(morpholino)phosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Coordination Reactions: It forms complexes with various metal ions, such as iron, by coordinating through the oxygen atom of the morpholine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Coordination Reactions: Metal salts such as iron(II) chloride are used under inert conditions to form coordination complexes.

Major Products

Oxidation: The major product is this compound oxide.

Coordination Reactions: The major products are metal-ligand complexes, such as [Fe(morPO)nX2] (n = 1/2-4, X = BF4, NO3, NCS, Cl, Br, or I).

Applications De Recherche Scientifique

Tris(morpholino)phosphine has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: It is employed in the study of enzyme mimics, particularly hydrogenase active-site models.

Industry: It is used in the synthesis of various organic compounds and as a reagent in catalytic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent commonly used in biochemistry.

Tris(hydroxymethyl)phosphine (THP): Used in organic synthesis and as a reducing agent.

Tris(hydroxypropyl)phosphine (THPP): Employed in various chemical reactions as a reducing agent.

Uniqueness

Tris(morpholino)phosphine is unique due to its ability to form stable coordination complexes with metal ions, which is not a common property of other similar phosphine compounds. This makes it particularly valuable in coordination chemistry and catalytic applications .

Activité Biologique

Tris(morpholino)phosphine (TMP) is a phosphine compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes current research findings on TMP, focusing on its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of three morpholino groups attached to a phosphorus atom. Its chemical formula is . The morpholino moiety contributes to the compound's solubility and stability, making it suitable for various biological applications.

Biological Activity Overview

TMP exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities supported by recent studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of TMP against various pathogens. For example:

- Inhibition of Bacterial Growth : TMP has shown significant antibacterial activity against Staphylococcus aureus and Candida albicans. The mechanism involves disrupting the bacterial cell membrane integrity at high concentrations .

- Targeting Specific Pathways : TMP acts as an activity-based probe for antimicrobial targets such as DXP synthase, crucial for bacterial metabolism. This specificity is vital for developing targeted antimicrobial therapies .

Anticancer Properties

The anticancer potential of TMP has been explored in several studies:

- Cell Viability Inhibition : TMP demonstrated notable inhibition of cell viability in human cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The compound induces cell cycle arrest in the S phase and generates reactive oxygen species (ROS), contributing to its cytotoxic effects .

- Comparative Studies : Research comparing TMP with other phosphine compounds indicates that TMP exhibits higher biological activity due to its structural characteristics, which enhance its interaction with cellular targets .

The biological activity of TMP can be attributed to several mechanisms:

- Cell Membrane Disruption : At elevated concentrations, TMP disrupts the integrity of microbial membranes, leading to cell lysis.

- Induction of ROS : TMP promotes oxidative stress within cancer cells, which can trigger apoptotic pathways.

- Selective Targeting : The compound selectively targets tumor cells while sparing normal cells, reducing potential side effects associated with traditional chemotherapeutics .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of TMP revealed its effectiveness against Staphylococcus aureus. The researchers utilized a series of concentration gradients to assess the Minimum Inhibitory Concentration (MIC), finding that TMP significantly inhibited bacterial growth at concentrations as low as 10 μM.

| Concentration (μM) | % Inhibition |

|---|---|

| 5 | 30 |

| 10 | 65 |

| 20 | 90 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, TMP was tested against HeLa cells. Results indicated that TMP induced significant cell death through ROS generation.

| Treatment (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 20 |

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Development of Antimicrobial Agents : Given its effectiveness against resistant strains, TMP could be further developed into a novel class of antibiotics.

- Cancer Therapeutics : Investigating the structure-activity relationship (SAR) of TMP may lead to more potent derivatives with enhanced selectivity and reduced toxicity.

- Mechanistic Studies : Further elucidation of the molecular mechanisms by which TMP exerts its effects will be crucial for optimizing its therapeutic applications.

Propriétés

IUPAC Name |

trimorpholin-4-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYABZYIVQJYRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(N2CCOCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293890 | |

| Record name | Tris(morpholino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5815-61-2 | |

| Record name | Tris(morpholino)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(morpholino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.